molecular formula C16H16O2 B1267715 2-Methyl-2,3-diphenylpropanoic acid CAS No. 7511-43-5

2-Methyl-2,3-diphenylpropanoic acid

Cat. No. B1267715
CAS RN: 7511-43-5
M. Wt: 240.3 g/mol
InChI Key: ZWIZUBYJTNGOPG-UHFFFAOYSA-N
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Description

2-Methyl-2,3-diphenylpropanoic acid is a complex organic compound that has been the subject of various studies due to its intriguing properties and potential applications in materials science and organic chemistry. Its structure features a propanoic acid backbone substituted with methyl and phenyl groups, contributing to its distinctive physical and chemical behaviors.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the formation of benzoic acid derivatives complexed with dipyridyl compounds, leading to structures that exhibit liquid crystal phases. These phases can be polymerized to maintain their multilayered structures, indicating a method that could potentially be adapted for synthesizing 2-Methyl-2,3-diphenylpropanoic acid (Kishikawa, Hirai, & Kohmoto, 2008).

Molecular Structure Analysis

X-ray crystallography has revealed the cis-diketo (Z,Z) conformations of closely related β-diketones, providing insights into the molecular structure of similar compounds. These findings can be extrapolated to understand the spatial arrangement of atoms in 2-Methyl-2,3-diphenylpropanoic acid and its impact on the compound's reactivity and interactions (Emsley, Freeman, Hursthouse, & Bates, 1987).

Chemical Reactions and Properties

Research into the chemical behavior of similar compounds has shown that 2-Methyl-2,3-diphenylpropanoic acid likely undergoes various reactions characteristic of propanoic acids and substituted benzene rings. For instance, the dehydration of closely related compounds has been studied, offering insights into potential reaction pathways and products (Scott & Shilton, 1977).

Scientific Research Applications

Conformational Analysis

  • The NMR spectral characteristics of 2,3-diphenylpropionic acid and its methyl ester have been studied to investigate conformational equilibria. These studies demonstrate the predominance of the conformer with anti-periplanar phenyls in all cases. The values of the gauche nonbonded interaction energies have been quantified for different groups, offering insights into molecular interactions and structure (Spassov et al., 1974).

Molecular Configuration

  • Research has been conducted on the absolute configurations of various aryl- and alkyl-substituted propanoic acids, including 2,3-diphenylpropanoic acid. This study relates the configuration of these acids to other structurally similar acids, contributing to the understanding of molecular configuration in organic chemistry (Watson & Youngson, 1968).

Chemistry of Carbocation-Carbanion Salts

  • A study explores the deprotonation of certain propenoic acid methyl esters, leading to stable salts that consist of a heteroatom-stabilized carbocation and carbanion. This research provides valuable insights into the molecular structures of enolates, which are significant in various chemical reactions (Meier et al., 1996).

Crystal Structure Analysis

  • The crystal structure of methyl esters of 3-hydroxy-2,3-diphenylpropanoate has been determined, revealing important information about molecular conformations, hydrogen bonding, and spatial arrangements of atoms and molecules in crystal lattices (Kolev et al., 1995).

Synthetic Chemistry Applications

  • There is ongoing research into the synthesis of various compounds using diphenylpropanoic acid derivatives. This includes the exploration of methods to create specific amino propanol derivatives, contributing to the field of synthetic organic chemistry and potentially impacting pharmaceutical synthesis (Shaojie, 2004).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

2-methyl-2,3-diphenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-16(15(17)18,14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-11H,12H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIZUBYJTNGOPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40287439
Record name 2-Methyl-2,3-diphenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2,3-diphenylpropanoic acid

CAS RN

7511-43-5
Record name NSC51071
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51071
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-2,3-diphenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SMA Aziz, R Wahi, Z Ngaini, S Hamdan - Fuel Processing Technology, 2013 - Elsevier
Pyrolysis of palm kernel shell (PK), wood chips (WC) and sago wastes (SW) was performed on microwave irradiation at different heating time, at moderate temperature 250–390C. …
Number of citations: 88 www.sciencedirect.com
VNM Rao - 1966 - search.proquest.com
Velliyur Nott Mallikarjuna Rao was born in Salem, Madras State, India on March 18, 1937. He attended Sir M. Ct. M. Chidambaram Chetti ar High School and received his Secondary …
Number of citations: 2 search.proquest.com
RG Peterson - 1966 - search.proquest.com
that examples of rearrangements of this type are less numerous than the more well-known, analogous 1, 2-shifts, of carbonium ions and free radicals. The following discussion is …
Number of citations: 2 search.proquest.com

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